

# An In-depth Technical Guide to 2-Methyl-1h-indol-6-amine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Methyl-1h-indol-6-amine

Cat. No.: B018423

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of **2-Methyl-1h-indol-6-amine** (CAS No: 102308-53-2). This molecule is a substituted indole, a heterocyclic scaffold of significant interest in medicinal chemistry due to its prevalence in bioactive natural products and pharmaceuticals.<sup>[1]</sup><sup>[2]</sup> The presence of both a methyl group at the 2-position and an amine group at the 6-position makes it a versatile intermediate for the synthesis of more complex, biologically active compounds.<sup>[1]</sup>

## Physicochemical Properties

Quantitative data for **2-Methyl-1h-indol-6-amine** is primarily based on computational predictions and data from analogous compounds, as extensive experimental characterization is not widely available in the literature.

Table 1: Physicochemical Properties of **2-Methyl-1h-indol-6-amine**

Property	Value	Source
CAS Number	102308-53-2	[1]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> N <sub>2</sub>	[3]
Molecular Weight	146.19 g/mol	[1][3]
IUPAC Name	2-methyl-1H-indol-6-amine	-
Appearance	Not specified (predicted to be solid)	-
pKa (amine)	Predicted: ~4-5 (aromatic amine)	General Chemical Principles
logP	Predicted: 1.5 - 2.5	Computational Models
Water Solubility	Predicted to be slightly soluble	[4]

For comparative purposes, the properties of the parent scaffold, 2-methylindole, are provided below.

Table 2: Physicochemical Properties of 2-Methylindole

Property	Value	Source
CAS Number	95-20-5	[5]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> N	[5]
Molecular Weight	131.17 g/mol	[5]
Melting Point	57-59 °C	-
Boiling Point	273 °C	-
logP	2.5	[5]
Water Solubility	Insoluble	-

## Experimental Protocols

## Synthesis Protocol: Proposed Fischer Indole Synthesis

The most common and adaptable method for synthesizing 2-methyl-substituted indoles is the Fischer indole synthesis.<sup>[6][7]</sup> This protocol outlines a plausible route for the synthesis of **2-Methyl-1h-indol-6-amine**, which involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone, followed by deprotection.

Overall Reaction: (4-Nitrophenyl)hydrazine + Acetone → 2-Methyl-6-nitro-1H-indole → **2-Methyl-1h-indol-6-amine**

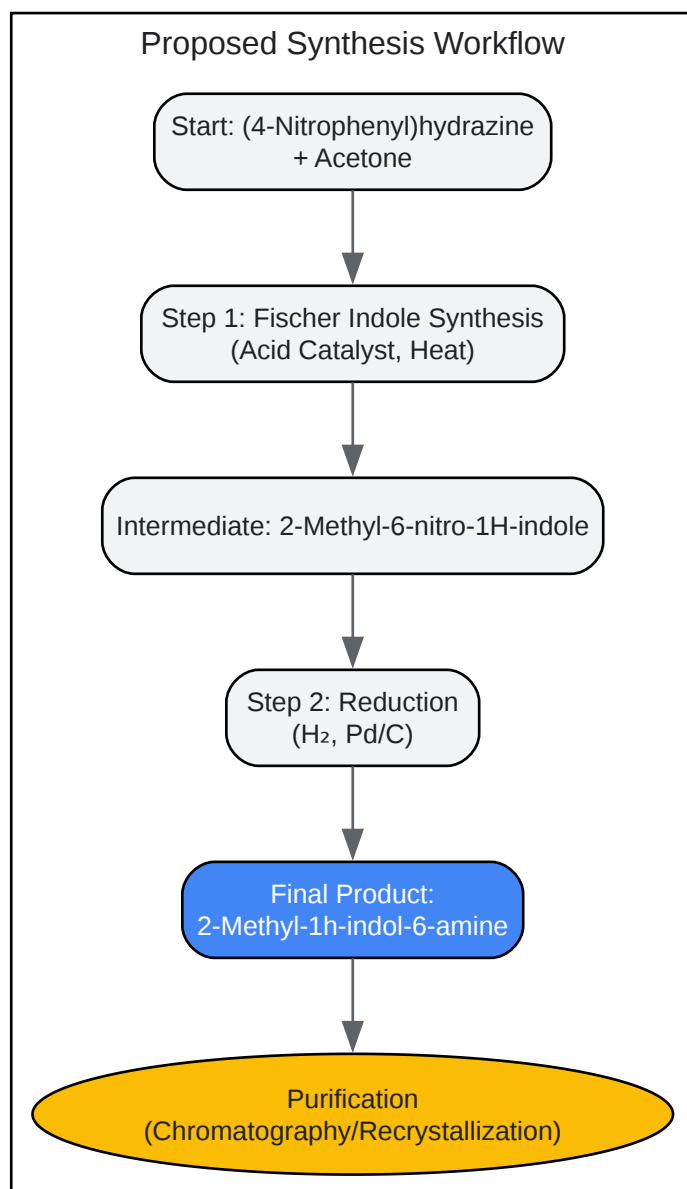
### Step 1: Synthesis of 2-Methyl-6-nitro-1H-indole

- **Reaction Setup:** In a round-bottom flask, dissolve (4-nitrophenyl)hydrazine (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.<sup>[8]</sup>
- **Hydrazone Formation:** Add acetone (1.1 equivalents) to the solution and stir.
- **Cyclization:** Carefully add an acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl<sub>2</sub>), portion-wise to the mixture while maintaining the temperature.<sup>[6][8]</sup> Heat the reaction mixture to reflux (typically 80-120°C) for 2-4 hours.<sup>[8]</sup>
- **Work-up:** Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, cool the mixture and pour it into ice-cold water to precipitate the crude product.
- **Purification:** Filter the solid, wash thoroughly with water to remove the acid catalyst, and dry under a vacuum. The crude product can be further purified by recrystallization from ethanol or by silica gel column chromatography.

### Step 2: Reduction of 2-Methyl-6-nitro-1H-indole

- **Reaction Setup:** Dissolve the synthesized 2-Methyl-6-nitro-1H-indole (1 equivalent) in a solvent like ethanol or ethyl acetate.
- **Catalytic Hydrogenation:** Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
- **Reduction:** Subject the mixture to a hydrogen atmosphere (using a hydrogen-filled balloon or a Parr hydrogenator) and stir vigorously at room temperature for 4-8 hours.

- Isolation: Monitor the reaction by TLC. Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- Final Product: Concentrate the filtrate under reduced pressure to yield **2-Methyl-1h-indol-6-amine**. The product can be purified further by column chromatography if necessary.



[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **2-Methyl-1h-indol-6-amine**.

## Structural Characterization Protocols

The structural elucidation of **2-Methyl-1h-indol-6-amine** relies on standard spectroscopic techniques.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to provide distinct signals for the protons on the aromatic ring, the C3-proton, the N-H proton of the indole ring, the C6-amino group protons, and a singlet for the C2-methyl group.[\[1\]](#)
- $^{13}\text{C}$  NMR: The carbon NMR spectrum should display nine unique signals, corresponding to each carbon atom in the molecular structure.[\[1\]](#)
- Protocol: Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO- $\text{d}_6$  or  $\text{CDCl}_3$ ). Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra using a standard NMR spectrometer (e.g., 400 or 500 MHz). Two-dimensional NMR experiments like COSY and HSQC can be used for unambiguous signal assignment.

### 2. High-Resolution Mass Spectrometry (HRMS)

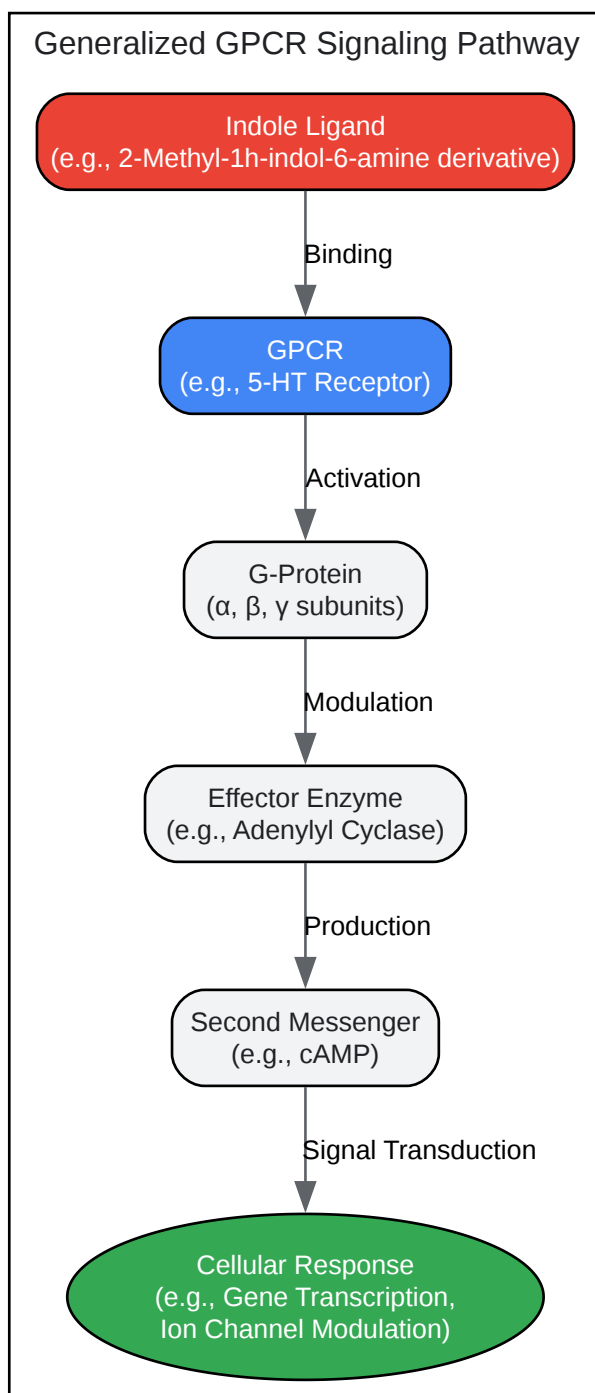
- Purpose: HRMS is critical for confirming the elemental composition of the synthesized molecule.
- Protocol: Introduce a dilute solution of the compound into an HRMS instrument, typically using electrospray ionization (ESI). The instrument will measure the mass-to-charge ratio ( $m/z$ ) of the protonated molecule  $[\text{M}+\text{H}]^+$  with high accuracy (within 5 ppm).[\[1\]](#) This experimental mass is then compared to the theoretically calculated exact mass of  $\text{C}_9\text{H}_{11}\text{N}_2^+$  to confirm the molecular formula.

## Biological Activity and Signaling Pathways

While specific biological activity for **2-Methyl-1h-indol-6-amine** is not extensively documented, the indole scaffold is a well-known pharmacophore. Many tryptamine and indoleamine derivatives, such as the neurotransmitter serotonin (5-hydroxytryptamine), interact with G-protein coupled receptors (GPCRs).[\[9\]](#)[\[10\]](#) It is plausible that **2-Methyl-1h-indol-6-amine** or its

derivatives could exhibit affinity for serotonin (5-HT) receptors or other related biological targets.[\[11\]](#)

The diagram below illustrates a generalized signaling pathway for a GPCR, such as a 5-HT receptor, which represents a potential mechanism of action for novel indole-based ligands.



[Click to download full resolution via product page](#)

Caption: Generalized signaling pathway for a G-protein coupled receptor (GPCR).

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Methyl-1H-indol-6-amine|CAS 102308-53-2 [benchchem.com]
- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. 1-Methyl-1H-indol-6-amine|CAS 135855-62-8 [benchchem.com]
- 4. 2-(Aminomethyl)indole, 97% | Fisher Scientific [fishersci.ca]
- 5. 2-Methylindole | C<sub>9</sub>H<sub>9</sub>N | CID 7224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. ijrpr.com [ijrpr.com]
- 9. benchchem.com [benchchem.com]
- 10. Serotonin - Wikipedia [en.wikipedia.org]
- 11. Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methyl-1h-indol-6-amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b018423#physicochemical-properties-of-2-methyl-1h-indol-6-amine]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)